OROTIC ACID, [2-14C] OROTIC ACID, [2-14C]
Brand Name: Vulcanchem
CAS No.: 10491-81-3
VCID: VC0082420
InChI: InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2
SMILES: C1=C(NC(=O)NC1=O)C(=O)O
Molecular Formula: C5H4N2O4
Molecular Weight: 158.089

OROTIC ACID, [2-14C]

CAS No.: 10491-81-3

Cat. No.: VC0082420

Molecular Formula: C5H4N2O4

Molecular Weight: 158.089

* For research use only. Not for human or veterinary use.

OROTIC ACID, [2-14C] - 10491-81-3

Specification

CAS No. 10491-81-3
Molecular Formula C5H4N2O4
Molecular Weight 158.089
IUPAC Name 2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2
Standard InChI Key PXQPEWDEAKTCGB-RHRFEJLCSA-N
SMILES C1=C(NC(=O)NC1=O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

OROTIC ACID, [2-14C] maintains the same chemical structure as conventional orotic acid but with the strategic incorporation of a carbon-14 isotope at position 2. The compound has the following characteristics:

  • CAS Number: 10491-81-3

  • Molecular Formula: C5H4N2O4

  • Molecular Weight: 158.089 g/mol

  • IUPAC Name: 2,4-dioxo-(2-14C)1H-pyrimidine-6-carboxylic acid

  • SMILES Notation: C1=C(NC(=O)NC1=O)C(=O)O

Synthesis and Preparation

Purification and Quality Control

After synthesis, the labeled compound undergoes rigorous purification processes to ensure high radiochemical purity. Quality control measures include verification of chemical identity through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, as well as assessment of radiochemical purity through chromatographic methods. Commercial preparations typically provide detailed specifications regarding radiochemical purity and specific activity.

Applications in Biochemical Research

Nucleotide Metabolism Studies

OROTIC ACID, [2-14C] serves as a key tool in investigating pyrimidine nucleotide metabolism pathways. The labeled carbon allows researchers to track the conversion of orotic acid into uridine monophosphate (UMP) and subsequent nucleotides in the pyrimidine biosynthetic pathway. This application has been instrumental in elucidating the enzymatic conversions and regulatory mechanisms governing pyrimidine synthesis in various organisms .

Pyrimidine Biosynthesis Investigations

The compound has been extensively utilized to study the de novo pyrimidine biosynthesis pathway, particularly the final steps involving orotic acid phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase. Research has demonstrated that orotic acid gives rise to 5'-phospho-orotidine, which is rapidly transformed into pyrimidine nucleotides, making it an excellent probe for investigating these metabolic transformations . In plant research, studies have shown that orotic acid temporarily accumulates before being utilized as a precursor of nucleotides, providing insights into the unique aspects of plant nucleotide metabolism .

Analytical Methods for Detection and Quantification

Mass Spectrometry Detection

Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) represents a powerful technique for detecting and quantifying orotic acid in biological samples. When applied to carbon-14 labeled variants, this approach can be adapted to track the labeled compound through metabolic pathways. Typically, mass spectrometry analysis of orotic acid is performed in negative-ionization mode with specific parameters including an ion spray voltage of approximately -4500 V and a declustering potential around -48 V .

Quantification Techniques

The quantification of OROTIC ACID, [2-14C] in research studies often employs internal standardization methods. For instance, methodologies have been developed using [1,3-15N2] orotic acid as an internal standard, which allows for accurate quantification through isotope dilution techniques. The calculation of concentrations typically involves determining the ratio of analyte peak area to internal standard peak area, multiplied by the internal standard concentration and accounting for dilution factors .

Biological Significance

Role in Urea Cycle Disorders

While OROTIC ACID, [2-14C] itself is a research tool rather than a clinical entity, orotic acid measurements have significant clinical importance, particularly in diagnosing urea cycle disorders. Elevated orotic acid levels (orotic aciduria) in the presence of hyperammonemia serve as key indicators for ornithine transcarbamylase (OTC) deficiency and other urea cycle defects . The development of sensitive analytical methods for orotic acid quantification has enhanced newborn screening capabilities for these disorders.

Table 1: Orotic Acid Concentrations in Patients with Urea Cycle Disorders

PatientDiseaseAge at collectionSexCitrulline (μM)Orotic acid (μM)
1OTC32 hM511.00
2OTC52 hM521.80
3ASS18 daysF279671.10
4ASS4 daysM120538.30
5ASL32 hM1302.58
6ASL6 daysM1997.52
7ASL3 daysF10710.60

Note: OTC = Ornithine transcarbamylase deficiency; ASS = Argininosuccinic acid synthetase deficiency; ASL = Argininosuccinic acid lyase deficiency

Application in Plant Biochemistry

Research utilizing carbon-14 labeled orotic acid has provided valuable insights into plant biochemistry, particularly regarding nucleic acid biosynthesis in chloroplasts. Studies have demonstrated that chloroplasts can convert labeled orotic acid into pyrimidine nucleotides, contributing to our understanding of compartmentalized nucleotide synthesis in plant cells . This research area highlights the versatility of OROTIC ACID, [2-14C] as a biochemical probe across diverse biological systems.

Research Data and Analytical Performance

Method Validation Data

Research employing orotic acid quantification methods has generated valuable validation data that informs the application of these techniques in both research and clinical contexts. Method precision evaluations typically show acceptable inter-day coefficient of variation (CV) values of less than 15% across multiple concentration ranges .

Table 2: Recovery and Precision Data for Orotic Acid Analytical Methods

Expected (μmol/l)Stand-alone method (N = 25)Combined method (N = 50)
Obtained (μmol/l)%CVObtained (μmol/l)%CV
11.0511.20.8921.4
107.413.68.189.9

Note: Data represents recovery and precision metrics for analytical methods used to quantify orotic acid in dried blood spot specimens

Limits of Detection and Quantification

Analytical methods for orotic acid typically achieve limits of quantification (LOQ) of approximately 1 μmol/l with coefficient of variation values below 15%. Signal-to-noise ratios of 5:1 have been reported for unenriched dried blood spot specimens with approximate orotic acid concentrations of 1.20 μmol/l. Recovery rates for orotic acid in analytical procedures generally range around 75%, based on evaluations of quality control materials at various enrichment levels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator